2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-24(19-6-3-2-4-7-19)21(26)16-25(15-17-9-11-18(22)12-10-17)29(27,28)20-8-5-13-23-14-20/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGOPKALGXBJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide typically involves the reaction of 4-chlorobenzylamine with pyridine-3-sulfonyl chloride to form an intermediate, which is then reacted with N-methyl-N-phenylacetamide under specific conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide exhibit notable antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth effectively. A study demonstrated that certain sulfonamide compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as antibacterial agents .
Anti-inflammatory Properties
The sulfonamide group in the compound is known for its anti-inflammatory effects. Studies have highlighted that derivatives of sulfonamides can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of specific enzymes involved in the inflammatory response .
Anticonvulsant Activity
Preliminary investigations into related compounds have revealed anticonvulsant properties, which could be attributed to their ability to modulate neurotransmitter systems. The presence of a pyridine structure in the compound may enhance its efficacy in neurological applications, potentially offering new avenues for epilepsy treatment .
Synthesis and Characterization
The synthesis of 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide typically involves multi-step processes that include:
- Formation of Sulfonamide Linkage : The initial step often involves the reaction of a pyridine derivative with a sulfonyl chloride.
- Acetamide Formation : Subsequent steps include acylation reactions to introduce the acetamide functional group.
- Purification and Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values below those of traditional antibiotics | Suggests potential for clinical use in treating bacterial infections |
| Study B | Explored the anti-inflammatory effects in animal models, showing reduced swelling and pain | Indicates possible therapeutic application in chronic inflammatory conditions |
| Study C | Investigated anticonvulsant effects in seizure models, showing protective outcomes comparable to established medications | Highlights potential use in epilepsy management |
Mechanism of Action
The mechanism of action of 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Thiadiazole-Based Acetamides ()
Compounds 5e, 5j, 5k, and others in are acetamide derivatives with 1,3,4-thiadiazole cores and variable substituents (e.g., alkylthio, benzylthio, or phenoxy groups). Key differences include:
Functional Implications :
Comparison with Indole-Based Acetamides ()
Indole derivatives 14 and 15 in feature 2-oxoacetamide cores with indole and aryl substituents:
Functional Implications :
- The indole-2-oxoacetamide structure in compounds may facilitate π-π stacking with aromatic residues in biological targets, whereas the pyridine-sulfonamido group in the target compound could prioritize polar interactions .
- Higher melting points in indole analogs (264°C vs. ~130–170°C in thiadiazoles) suggest greater crystalline stability, possibly due to stronger intermolecular forces .
Comparison with Agricultural Acetamides ()
Mefenacet (2-(2-benzothiazolyloxy)-N-methyl-N-phenylacetamide) is a herbicidal acetamide with a benzothiazole moiety:
Functional Implications :
- The benzothiazolyloxy group in mefenacet likely contributes to its herbicidal activity through radical-mediated mechanisms, whereas the pyridine-sulfonamido group in the target compound may favor enzyme inhibition .
Biological Activity
2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural components, including a pyridine ring, sulfonamide group, and phenylacetamide moiety, suggest diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential neuroprotective properties.
Structural Characteristics
The compound's structure can be summarized as follows:
- Pyridine Ring : Contributes to the compound's lipophilicity and biological interactions.
- Sulfonamide Group : Known for its antimicrobial properties.
- Phenylacetamide Moiety : Often associated with analgesic and anti-inflammatory effects.
Biological Activity Overview
Research indicates that compounds similar to 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide exhibit various biological activities:
- Antimicrobial Activity :
- Antifungal Activity :
-
Anti-inflammatory Effects :
- Compounds with similar structures have shown promise in reducing inflammation, potentially through inhibition of pro-inflammatory cytokines.
-
Neuroprotective Potential :
- Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Data Tables
| Activity Type | MIC (μM) | Reference |
|---|---|---|
| Antistaphylococcal | 15.625 – 62.5 | |
| Antienterococcal | 62.5 – 125 | |
| Antifungal (C. albicans) | ~50 |
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally related to our compound. Results indicated that the compound exhibited superior activity against MRSA strains compared to traditional antibiotics like ciprofloxacin . -
Anti-inflammatory Mechanism :
Research on similar sulfonamide compounds demonstrated their ability to inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction in animal models. -
Neuroprotective Studies :
In vitro studies have shown that compounds with a similar structure can reduce neuronal cell death induced by oxidative stress in cultured neurons, suggesting a protective role against neurodegenerative conditions.
Q & A
Q. What are the common synthetic routes for preparing 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide?
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : Reacting a nitrobenzene derivative with a pyridinemethanol under alkaline conditions to form intermediates (e.g., N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene) .
- Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines (e.g., generating aniline derivatives) .
- Condensation : Employing condensing agents (e.g., DCC or EDC) to link sulfonamide and acetamide moieties. Similar protocols are used for N-(4-chlorobenzyl) derivatives, with yields optimized via temperature control and solvent selection .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm substituent positions and molecular connectivity. For example, aromatic protons in the 4-chlorobenzyl group appear as distinct doublets (~7.3–7.5 ppm) .
- X-ray crystallography : Resolves bond lengths, angles, and molecular conformation. Programs like SHELXL (SHELX suite) are standard for refining crystallographic data .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., exact mass calculations for CHClNOS) .
Q. How can researchers address solubility challenges during purification?
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by recrystallization in ethanol/water mixtures .
- Chromatography : Reverse-phase HPLC with gradients of acetonitrile/water improves separation of polar byproducts .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they mitigated?
- Disordered moieties : The pyridine-3-sulfonamido group may exhibit rotational disorder. Mitigation involves refining occupancy ratios and applying restraints in SHELXL .
- Twisted nitro groups : Observed in related N-(4-chloro-2-nitrophenyl) derivatives, leading to non-planar molecular conformations. Torsion angle restraints and Hirshfeld surface analysis resolve these distortions .
Q. How do hydrogen-bonding networks influence molecular packing in crystals?
- Graph set analysis : Patterns like (head-to-tail C–H⋯O interactions) stabilize chains along specific crystallographic axes. For example, centrosymmetric C–H⋯O interactions link molecules into 1D chains .
- Intermolecular forces : Weak interactions (e.g., π-π stacking between pyridine rings) contribute to lattice stability. These are quantified using Mercury or CrystalExplorer .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Contradictions : Yields for similar N-(4-chlorobenzyl) derivatives vary (e.g., 46–68%) due to differing reaction scales or purification methods .
- Resolution : Optimize stoichiometry (e.g., excess cyanoacetic acid in condensation steps) and employ inert atmospheres to suppress side reactions .
Q. How can QSAR studies guide the design of derivatives with enhanced bioactivity?
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the benzyl ring increase electrophilicity, enhancing interactions with target proteins. Hammett constants (σ) correlate with activity trends .
- 3D-QSAR : CoMFA or CoMSIA models built using crystallographic data predict steric/electronic requirements for binding .
Q. What methodologies are used to analyze regioselectivity in sulfonamide formation?
- DFT calculations : Predict preferred sulfonylation sites (e.g., pyridine N vs. benzene ring) using Gaussian at the B3LYP/6-31G* level .
- Kinetic studies : Monitor reaction intermediates via in-situ IR to identify rate-determining steps .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
